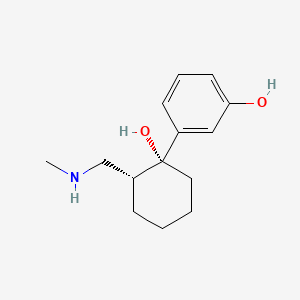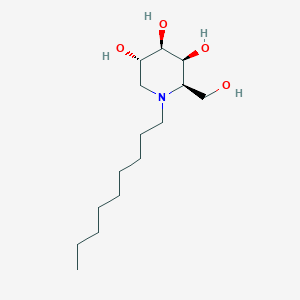
N-壬基脱氧半乳糖诺吉霉素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Nonyldeoxygalactonojirimycin, also known as N-Nonyldeoxygalactonojirimycin, is a useful research compound. Its molecular formula is C₁₅H₃₁NO₄ and its molecular weight is 289.41. The purity is usually 95%.
BenchChem offers high-quality N-Nonyldeoxygalactonojirimycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nonyldeoxygalactonojirimycin including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医学研究
NN-DGJ 可能在医学研究中得到应用,但相关文献并未提供具体的应用场景 {svg_1} {svg_2}.
制药研究
在制药研究领域,NN-DGJ 可能用于开发新药或治疗方法。 它的特性可能提高某些治疗方法的疗效,但还需要进一步研究以确认这一点 {svg_3} {svg_4}.
生物学研究
NN-DGJ 可用于生物学研究,特别是专注于细胞过程或基因表达的研究。 它也可能用于开发生物学分析方法 {svg_5} {svg_6}.
化学研究
在化学研究中,NN-DGJ 可用于合成新的化合物或研究化学反应。 其独特的结构可能使其在各种化学实验中发挥作用 {svg_7} {svg_8}.
工业研究
在工业研究中,NN-DGJ 可能用于开发新材料或工艺。 它的独特特性可能使其在各种工业应用中发挥作用 {svg_9}.
作用机制
Target of Action
N-Nonyldeoxygalactonojirimycin (NN-DGJ) is a remarkable biomedical compound known for its unrivaled efficacy . It has immense potential as a therapeutic agent within enzyme replacement therapies, specifically targeting Fabry disease , an intricate lysosomal storage disorder .
Mode of Action
It is known to be an inhibitor of galactosidase , an enzyme that plays a crucial role in the metabolism of galactose. By inhibiting this enzyme, NN-DGJ can potentially alter the metabolic pathways associated with galactose, leading to therapeutic effects in certain diseases like Fabry disease .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular weight, chemical structure, and the presence of functional groups can significantly impact a compound’s bioavailability .
Result of Action
The result of NN-DGJ’s action is its potential therapeutic effect in treating diseases like Fabry disease . By inhibiting galactosidase, NN-DGJ may alter the metabolism of galactose and related compounds, potentially leading to beneficial effects in patients with this disease .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of similar compounds .
属性
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14+,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSCEGKYKXESFF-CBBWQLFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1CC(C(C(C1CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does NN-DGJ interact with its target and what are the downstream effects?
A1: NN-DGJ acts as a pharmacological chaperone, specifically targeting the enzyme β-galactosidase. It is believed to bind to β-galactosidase within the endoplasmic reticulum, stabilizing the enzyme and promoting its proper folding and trafficking to the lysosome. [, ] This enhanced lysosomal delivery increases the overall activity of β-galactosidase, which is particularly relevant in the context of lysosomal storage disorders where this enzyme is deficient. [, ]
Q2: What is the mechanism of action of NN-DGJ in relation to Hepatitis B virus?
A2: While NN-DGJ is primarily known for its effects on β-galactosidase, research has shown it also exhibits antiviral activity against Hepatitis B Virus (HBV). [] Studies suggest that NN-DGJ interferes with the formation or stability of HBV nucleocapsids, ultimately reducing the amount of viral DNA produced. [] The exact molecular mechanisms underlying this antiviral effect remain to be fully elucidated.
Q3: Has NN-DGJ shown any efficacy in cellular or animal models of disease?
A3: Yes, studies have demonstrated the efficacy of NN-DGJ in relevant models. For instance, in fibroblasts derived from a patient with infantile GM1-gangliosidosis (a lysosomal storage disorder), NN-DGJ treatment led to increased β-galactosidase processing and activity. [] In the context of HBV, NN-DGJ successfully reduced the amount of HBV nucleocapsid in a stably transfected HBV-producing cell line. []
Q4: Are there any known limitations or challenges associated with NN-DGJ?
A4: Research indicates that the antiviral activity of NN-DGJ can be genotype-specific, meaning its effectiveness may vary depending on the specific strain of the virus. [] This highlights the importance of further investigations into its structure-activity relationship to optimize its efficacy across a broader range of viral genotypes. Additionally, while NN-DGJ shows promise, more research is needed to fully understand its long-term effects and potential for clinical translation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
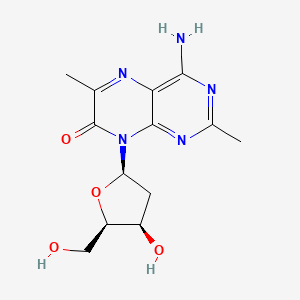
![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)

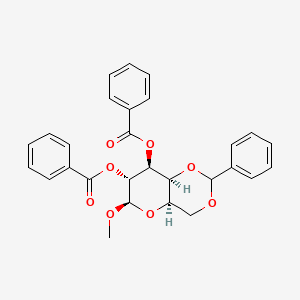
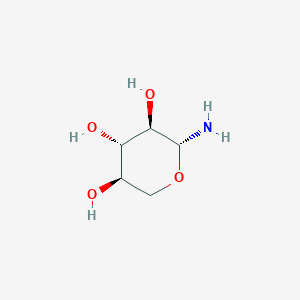

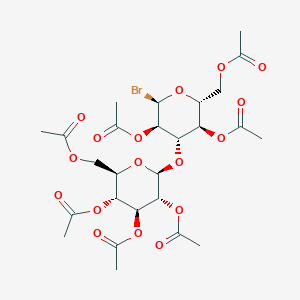
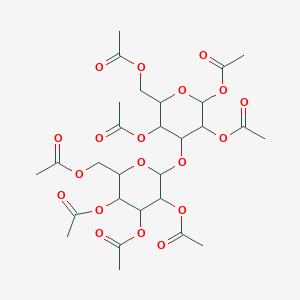

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)
